(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chemical compound notable for its potential applications in medicinal chemistry and pharmaceutical development. This compound belongs to the class of amino acid derivatives and is characterized by its unique structural features that contribute to its biological activity.
The compound can be synthesized using various organic chemistry techniques, primarily involving the coupling of benzyl and pyrrolidine derivatives with oxetan-3-ylamino groups. The specific methods for synthesis and the intermediates used can vary based on the desired purity and yield.
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is classified as an amino acid derivative. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with an oxetane ring, contributing to its unique properties and potential biological activities.
The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize side reactions. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the reaction progress and purity of intermediates.
The molecular structure of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can be represented as follows:
This indicates that the compound contains 14 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
Key structural features include:
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions require specific conditions such as pH control, temperature settings, and sometimes catalysts to facilitate the desired transformations efficiently.
The mechanism of action for (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate largely depends on its biological targets. It may interact with specific receptors or enzymes due to its structural properties:
Research into similar compounds indicates that modifications in structure can significantly alter binding affinities and biological activities, making it crucial to study these interactions thoroughly.
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is expected to exhibit:
Chemical properties include:
Relevant data on solubility, melting point, and stability should be gathered from experimental studies for precise characterization.
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has potential applications in:
The enantioselective assembly of the pyrrolidine-oxetane hybrid scaffold relies on two principal strategies: chiral pool exploitation and asymmetric de novo synthesis. The chiral pool approach typically begins with (S)-proline or its derivatives, leveraging the pre-existing stereogenic center to ensure enantiopurity in the final target. (S)-Pyrrolidine-3-carboxylic acid derivatives serve as pivotal intermediates, where the carboxylic acid functionality is esterified with benzyl alcohol under carbodiimide-mediated coupling to yield N-protected precursors. Subsequent activation of the C3 position via N-Boc protection enables stereocontrolled nucleophilic displacement with oxetan-3-amine derivatives. This method delivers moderate yields (65–78%) but requires meticulous optimization to suppress epimerization at the C3 stereocenter during functionalization [5].
De novo asymmetric synthesis strategies offer complementary routes. One prominent method employs Evans' oxazolidinone auxiliaries in pyrrolidine ring formation. Here, a linear precursor undergoes stereoselective cyclization via intramolecular aldol condensation or Michael addition, where the chiral auxiliary dictates the stereochemical outcome at C2 and C3 positions. For instance, acrylate derivatives bearing oxazolidinone auxiliaries undergo [3+2] cycloadditions with azomethine ylides, generating the pyrrolidine core with >95% ee and trans-diastereoselectivity. The oxetane moiety is introduced later via Cu(I)-catalyzed coupling between 3-aminopyrrolidine intermediates and activated oxetan-3-ol derivatives [1] [5].
Organocatalytic approaches provide atom-efficient alternatives. Proline-catalyzed asymmetric Mannich reactions between aldehyde precursors and N-protected aminoaldehydes yield functionalized pyrrolidines with quaternary stereocenters. Notably, α-alkoxy-substituted aldehydes react with benzyl diazoacetate to furnish trans-configured pyrrolidines as single diastereomers (37–77% yield), though adapting this for oxetane incorporation remains challenging [1].
Table 1: Comparative Analysis of Enantioselective Pyrrolidine Synthesis Approaches
Strategy | Starting Material | Key Step | Diastereoselectivity | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool | (S)-Proline | Esterification/Functionalization | >98% trans | 65–78 |
Auxiliary-Mediated | Evans Oxazolidinone | [3+2] Cycloaddition | >95% trans | 70–85 |
Organocatalytic | Aldehydes | Mannich Reaction | Single diastereomer | 37–77 |
Chiral resolution remains indispensable for obtaining enantiopure (S)-benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate when racemic mixtures form during synthesis. Diastereomeric salt crystallization is widely employed using chiral acids like di-p-toluoyl-D-tartaric acid (DPTTA). The racemic amine forms diastereomeric salts with DPTTA in ethanol, where the (S)-enantiomer salt crystallizes preferentially due to differential solubility. After recrystallization, the free base is regenerated via alkaline extraction, yielding the (S)-enantiomer with >99% ee and 30–40% recovery [5].
Kinetic resolution leverages enzymatic selectivity. Lipases such as Candida antarctica Lipase B (CAL-B) catalyze the enantioselective acylation of racemic N-hydroxymethyl pyrrolidine precursors. The (R)-enantiomer reacts faster with vinyl acetate, generating (R)-acetate, while the unreacted (S)-alcohol is isolated with 45% yield and 98% ee. Though efficient, this approach sacrifices half the material and requires meticulous control of reaction duration to prevent over-acylation [5] [7].
Preparative chiral HPLC offers rapid isolation using stationary phases like cellulose tris(3,5-dimethylphenylcarbamate). A typical method employs hexane/isopropanol (85:15) with 0.1% diethylamine at 5 mL/min flow rate, achieving baseline separation (α = 1.8) of enantiomers within 20 minutes. Semi-preparative scale injections (50 mg) yield >99% ee (S)-product, albeit with high solvent consumption [4].
Table 2: Performance Comparison of Chiral Resolution Techniques
Method | Chiral Selector | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt Crystallization | Di-p-toluoyl-D-tartaric acid | Ethanol, 25°C | >99 | 30–40 |
Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Vinyl acetate, toluene, 30°C | 98 | 45 (theoretical max 50) |
Preparative Chiral HPLC | Cellulose-based CSP | Hexane/IPA/DEA, 5 mL/min | >99 | 35 |
Installing the oxetan-3-ylamino group enantioselectively at the pyrrolidine C3 position employs catalytic asymmetric amination. Transition metal catalysis with chiral ligands achieves high stereocontrol. Ru(II)-(S)-BINAP complexes catalyze the reductive amination between 3-aminopyrrolidine intermediates and oxetan-3-one. Under hydrogen pressure (50 bar), the reaction proceeds via iminium ion reduction, affording the (S)-configured amine with 92% ee and 85% yield. The oxetane ring’s strain enhances electrophilicity of the ketone, facilitating imine formation without ring-opening side reactions [2].
Organocatalytic approaches utilize chiral phosphoric acids (CPAs). (R)-TRIP catalyzes the addition of oxetan-3-amine to N-Cbz-pyrrolidin-3-one via enantioselective reductive amination. Hantzsch ester serves as hydride donor, reducing the intermediate iminium ion while CPA controls facial selectivity. This method delivers the (S)-product in 88% ee and 75% yield but requires anhydrous conditions to prevent oxetane hydrolysis [2].
Biocatalytic strategies exploit engineered transaminases. Vibrio fluvialis transaminase mutants (e.g., ATA-117) convert 3-oxetanone to (S)-oxetan-3-amine using isopropylamine as amine donor. The in situ-generated (S)-oxetan-3-amine then couples with N-Cbz-3-bromopyrrolidine via SN₂ displacement, yielding the target compound in 70% yield and >99% ee. This one-pot cascade avoids isolating unstable intermediates but demands precise pH control [7].
Table 3: Catalytic Systems for Asymmetric Oxetane Amine Conjugation
Catalyst System | Reaction Type | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Ru(II)-(S)-BINAP | Reductive Amination | 50 bar H₂, DCM, 25°C | 92 | 85 |
(R)-TRIP/CPA | Organocatalytic Reduction | Hantzsch ester, toluene, -20°C | 88 | 75 |
Vibrio fluvialis Transaminase | Biocatalytic Amination | pH 7.5, isopropylamine, 30°C | >99 | 70 |
The benzyloxycarbonyl (Cbz) group dominates as the N-protective group for pyrrolidine nitrogen due to its orthogonal stability and mild deprotection. It is installed via Schotten-Baumann reaction, treating pyrrolidine with benzyl chloroformate in biphasic dichloromethane/water with sodium carbonate. This affords N-Cbz-pyrrolidine in >95% yield. Crucially, the Cbz group remains stable during subsequent oxetane amination and acidic/basic conditions but is cleaved via hydrogenolysis with Pd/C under hydrogen atmosphere. This chemoselectivity prevents oxetane ring-opening, which is sensitive to strong acids [4] [8].
Alternative protective groups offer tailored solutions:
Orthogonal protection is essential for synthesizing N-unsubstituted variants. A sequential strategy employs Boc for pyrrolidine nitrogen and Cbz for the oxetan-3-amino group. After coupling, TFA-mediated Boc removal precedes global hydrogenolysis, isolating the deprotected amine without side reactions. This approach achieves 80% overall yield in multistep syntheses [8].
Table 4: Protective Group Compatibility and Deprotection Conditions
Protective Group | Installation Reagent | Cleavage Conditions | Compatibility with Oxetane |
---|---|---|---|
Benzyloxycarbonyl (Cbz) | Benzyl chloroformate, Na₂CO₃ | H₂, Pd/C, ethanol | Excellent |
tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP | TFA, dichloromethane | Moderate (risk of ring-opening) |
Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, NaHCO₃ | Piperidine, dimethylformamide | Excellent |
The benzyl ester in the target compound serves dual roles: it prevents lactam formation during storage and facilitates purification via silica gel chromatography. Deprotection is achieved under mild hydrogenolysis conditions, ensuring the oxetane ring's integrity remains uncompromised throughout the synthetic sequence [4] [6].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8